molecular formula C16H24N2O2 B7086655 N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzamide

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzamide

Cat. No.: B7086655
M. Wt: 276.37 g/mol
InChI Key: YWVTVHRGYMVFDF-UHFFFAOYSA-N
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Description

“N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzamide” is a synthetic organic compound Its structure features a benzamide core with a substituted cyclobutyl group and a methoxy group

Properties

IUPAC Name

N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2)13(10-16(15,3)20-5)18-14(19)11-8-6-7-9-12(11)17-4/h6-9,13,17H,10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVTVHRGYMVFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC(=O)C2=CC=CC=C2NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzamide” typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction.

    Introduction of the Methoxy Group: This can be achieved via methylation using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Benzamide Core: The benzamide structure can be synthesized through the reaction of aniline derivatives with acyl chlorides.

    Coupling of the Cyclobutyl and Benzamide Units: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, useful in biochemical studies.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Polymer Synthesis: The compound can be used as a monomer or additive in polymer production.

Mechanism of Action

The mechanism by which “N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzamide” exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

    Catalysis: It can act as a ligand, stabilizing transition states in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzoate
  • N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-(methylamino)benzylamine

Uniqueness

  • Structural Features : The unique combination of a cyclobutyl ring and benzamide core.
  • Reactivity : Specific reactivity patterns due to the presence of the methoxy and methylamino groups.

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